molecular formula C7H5BrN2 B044724 2-(6-Bromopyridin-2-yl)acetonitrile CAS No. 112575-11-8

2-(6-Bromopyridin-2-yl)acetonitrile

Cat. No. B044724
M. Wt: 197.03 g/mol
InChI Key: WUYNZPVTHRDYDT-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-2-yl)acetonitrile is a compound involved in a variety of chemical reactions and has been studied in different contexts, including its role in photosubstitution reactions, complex formations, and as an intermediate in synthesizing various derivatives.

Synthesis Analysis

The synthesis of 2-(6-Bromopyridin-2-yl)acetonitrile-related compounds involves multiple strategies, including palladium-catalyzed cyclization reactions and reactions in acetonitrile with carbon monoxide and carboxylic acids to yield corresponding derivatives in moderate to good yields (Cho & Kim, 2008). Another approach includes the synthesis of functionalized derivatives via a one-pot multi-component reaction under neat conditions (Thirumurugan & Perumal, 2009).

Molecular Structure Analysis

Molecular structure analyses have been performed on related compounds, revealing insights into their coordination chemistry, crystal structures, and how different ligands and conditions can affect their formation and properties. For instance, the structural characterization of various complexes in acetonitrile highlights the intricate coordination geometries and intermolecular interactions (Canty et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving 2-(6-Bromopyridin-2-yl)acetonitrile derivatives demonstrate a wide range of reactivities and outcomes, depending on the reactants and conditions. These reactions can lead to the formation of complex structures, showcasing the compound's versatility as a building block. The electrophilic substitution reactions, for example, highlight the reactivity of bromine atoms in brominated pyridines, leading to various derivatives (Wibaut et al., 2010).

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry
  • Summary of the Application: “2-(6-Bromopyridin-2-yl)acetonitrile” is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . These derivatives are designed and synthesized for their potential biological activities .
  • Results or Outcomes: The synthesized 2-(pyridin-2-yl) pyrimidine derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Application in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis
  • Summary of the Application: “2-(6-Bromopyridin-2-yl)acetonitrile” is a colorless to light yellow solid that is hygroscopic . This compound has a wide range of applications in organic synthesis .
  • Methods of Application or Experimental Procedures: The compound can participate in nucleophilic substitution reactions and the preparation of esters . The specific methods of these reactions were not detailed in the source.
  • Results or Outcomes: The outcomes of these reactions depend on the specific reaction conditions and the other compounds involved in the reaction .

Application in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis
  • Summary of the Application: “2-(6-Bromopyridin-2-yl)acetonitrile” is a colorless to light yellow solid that is hygroscopic . This compound has a wide range of applications in organic synthesis .
  • Methods of Application or Experimental Procedures: The compound can participate in nucleophilic substitution reactions and the preparation of esters . The specific methods of these reactions were not detailed in the source.
  • Results or Outcomes: The outcomes of these reactions depend on the specific reaction conditions and the other compounds involved in the reaction .

Safety And Hazards

The safety information for “2-(6-Bromopyridin-2-yl)acetonitrile” indicates that it is a hazardous compound. The pictograms GHS05 and GHS06 are associated with it, and the signal word is "Danger" . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for “2-(6-Bromopyridin-2-yl)acetonitrile” and similar compounds are likely to involve further exploration of their potential biological activities. For instance, pyrimidine derivatives are known for their antimicrobial, antiviral, antitumor, and antifibrotic properties . Therefore, they could be used in the development of new drugs and therapies.

properties

IUPAC Name

2-(6-bromopyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-3-1-2-6(10-7)4-5-9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYNZPVTHRDYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349089
Record name (6-Bromopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Bromopyridin-2-yl)acetonitrile

CAS RN

112575-11-8
Record name (6-Bromopyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-bromopyridin-2-yl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of (6-Bromo-pyridin-2-yl)-methanol (20.0 g, 106.37 mmol) in N,N-dimethylformamide (200 mL) at 0° C. was added triethylamine (22.2 mL, 159.55 mmol) followed by methanesulfonyl chloride (9.24 mL, 117.01 mmol). The reaction was allowed to stand for 3 hours at which time the reaction was deemed complete. Water was added to the mixture and the entire mixture was extracted with a mixture of 1:1 AcOEt/Hexanes. The combined organic extracts were dried over magnesium sulfate and concentrated in vacuo. The crude material (23400 mg) was dissolved in acetonitrile (50 mL) and potassium cyanide (8311 mg, 127.64 mmol) and 18-crown-6 (14057 mg, 53.18 mmol) were added to the solution. The mixture was heated at reflux for 5 h then cooled to room temperature. The volatiles were removed under reduced pressure and the crude material was dissolved in AcOEt and washed with a saturated aqueous sodium bicarbonate solution. The organic layer was dried over magnesium sulfate and the solvents were removed under reduced pressure. The crude residue was purified by column chromatography eluted with a gradient of 10 to 60% AcOEt/hexanes to give (6-Bromo-pyridin-2-yl)-acetonitrile as a brown solid (12290 mg, 59%). MS ES (MH+197.1/199.1).
Quantity
20 g
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22.2 mL
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200 mL
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9.24 mL
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8311 mg
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14057 mg
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Synthesis routes and methods II

Procedure details

A solution of 2-bromo-6-(bromomethyl)pyridine (Example 190, Step 1) (5 g, 19.9 mmol) in dimethylsulfoxide (50 mL) was charged with sodium cyanide (2.93 g, 59.8 mmol). The reaction was heated to 50° C. overnight. Upon completion, the reaction was diluted with ethyl acetate (100 mL) and water (100 mL) and the layers were separated. The organic layer was then dried over sodium sulfate, filtered, concentrated, and purified by silica gel chromatography (hexane:ethyl acetate 7:3) followed by purification by reverse phase HPLC (10-100% acetonitrile/water+0.05% TFA modifier) to afford the title compound.
Quantity
5 g
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reactant
Reaction Step One
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2.93 g
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reactant
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50 mL
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solvent
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100 mL
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solvent
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Quantity
100 mL
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solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of MeCN (14.29 mL, 274 mmol) in THF (300 mL) at −78° C. was added n-butyllithium (2.5 Min hexanes, 100 mL, 251 mmol). After stirring for 30 minutes at −78° C., 2,6-dibromopyridine (18.0 g, 76 mmol) in THF (100 mL) was added. The reaction was stirred at −78° C. for 45 minutes, warmed to room temperature over 45 minutes, and quenched with water. The mixture was extracted with ethyl acetate (2×). The combined organic layers were washed with brine, dried (MgSO4), and concentrated in vacuo. Flash chromatography (silica, 0-40% ethyl acetate/hexanes) afforded the title compound as a yellow solid. LRMS (APCI) calcd for C7H6BrN2 [M+H]+ 197, found 197.
Name
Quantity
14.29 mL
Type
reactant
Reaction Step One
Quantity
100 mL
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300 mL
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18 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Draper - 2014 - scholarworks.gsu.edu
Human African Trypanosomiasis (HAT) and Leishmaniasis are protozoal parasitic infections. Designated neglected tropical diseases and global in their impact, these diseases afflict the …
Number of citations: 1 scholarworks.gsu.edu
JM Rohde, S Karavadhi, R Pragani, L Liu… - Journal of medicinal …, 2021 - ACS Publications
Neomorphic mutations in isocitrate dehydrogenase 1 (IDH1) are oncogenic for a number of malignancies, primarily low-grade gliomas and acute myeloid leukemia. We report a …
Number of citations: 10 pubs.acs.org
AA Farahat, DW Boykin - Journal of Heterocyclic Chemistry, 2013 - Wiley Online Library
Dihalo pyridine, pyrazine, and pyridazine analogues were converted to the corresponding monohalo acetonitrile analogues through nucleophilic displacement of the halogen with the …
Number of citations: 5 onlinelibrary.wiley.com

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